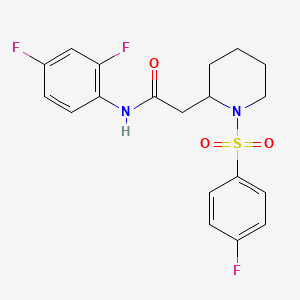

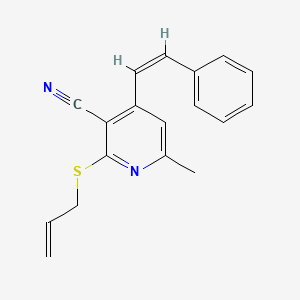

![molecular formula C12H9ClN4O2S B3016445 N-(3-氯苄基)-5-硝基咪唑并[2,1-b][1,3]噻唑-6-胺 CAS No. 339008-17-2](/img/structure/B3016445.png)

N-(3-氯苄基)-5-硝基咪唑并[2,1-b][1,3]噻唑-6-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine” is a complex organic compound that contains several functional groups and heterocyclic rings, including an imidazole ring, a thiazole ring, a nitro group, and a chlorobenzyl group. Compounds with similar structures have been studied for their potential biological activities .

Molecular Structure Analysis

The compound contains an imidazole ring and a thiazole ring, which are both five-membered heterocycles. The imidazole ring contains two nitrogen atoms, while the thiazole ring contains one nitrogen atom and one sulfur atom. These rings are likely to contribute to the compound’s reactivity and potential biological activity .科学研究应用

Aphid Control Agents

The title compound has demonstrated aphicidal activity against two aphid species : The title compound has demonstrated aphicidal activity against two aphid species: Sitobion miscanthi (with an inhibition rate of 74.1%) and Schizaphis graminum (with an inhibition rate of 77.5%). Aphids are notorious pests in agriculture, causing damage to crops. The compound’s efficacy suggests its potential as a novel aphid control agent .

Antifungal Activity

In addition to aphid control, the compound exhibits antifungal properties. It has been effective against Pythium aphanidermatum , a pathogenic fungus that affects various plants. Antifungal agents are crucial for disease management in agriculture, and this compound’s activity provides valuable insights for designing new fungicides .

Medicinal Chemistry

Substituted triazine compounds, including this one, have gained attention in medicinal chemistry. While the specific medical applications of this compound are not mentioned in the available literature, its structural features make it a potential candidate for further exploration. Triazines have been investigated as anticonvulsants, antimicrobials, and anticancer agents .

Electron-Withdrawing Group and Insecticidal Properties

The presence of the electron-withdrawing group NO2 is significant. It plays a crucial role in conferring insecticidal properties to compounds. Notably, this compound shares similarities with other insecticides that contain benzyl groups. However, resistance issues have arisen due to frequent field applications, emphasizing the need for novel insecticidal agents .

Simple Structure and Pharmaceutical Activities

Hexahydro-1,3,5-triazine, a structural motif present in this compound, is known for its simple structure and diverse pharmaceutical activities. These include insecticidal, antifungal, herbicidal, and antiviral effects. Researchers continue to explore derivatives of this class for potential therapeutic applications .

Future Research and Design

Given its intriguing bioactivities, further research is warranted. Scientists can explore modifications to enhance specific properties, optimize efficacy, and minimize resistance. The compound’s crystal structure provides a foundation for rational design, and its dual aphicidal and antifungal effects make it a promising candidate for agrochemical development .

作用机制

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a variety of biological targets, including enzymes involved in inflammation and pain .

Mode of Action

For instance, some thiazole compounds have been found to inhibit enzymes involved in the production of prostaglandins, which are key mediators of inflammation and pain .

Biochemical Pathways

Thiazole derivatives can affect several biochemical pathways. For instance, they can inhibit the cyclo-oxygenase pathway, which is involved in the production of prostaglandins from arachidonic acid . By inhibiting this pathway, thiazole derivatives can potentially reduce inflammation and pain.

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been found to have a variety of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-[(3-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine. For instance, the solubility of the compound in different solvents can affect its absorption and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH.

属性

IUPAC Name |

N-[(3-chlorophenyl)methyl]-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN4O2S/c13-9-3-1-2-8(6-9)7-14-10-11(17(18)19)16-4-5-20-12(16)15-10/h1-6,14H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVZJMLTVHBOSHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNC2=C(N3C=CSC3=N2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-chlorobenzyl)-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3016363.png)

![1-[4-(3-Fluorobenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B3016365.png)

![3-((5-((2-chloro-6-fluorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B3016367.png)

![5-Oxooctahydro-5H-thiazolo[2,3-i]indole-3-carboxylic acid](/img/structure/B3016369.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-fluoro-4-methylphenyl)propanamide](/img/structure/B3016381.png)

![N-(3-chlorophenyl)-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B3016385.png)